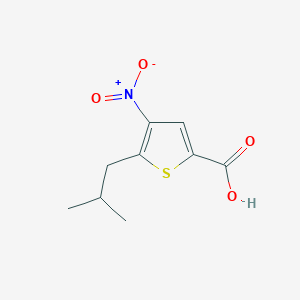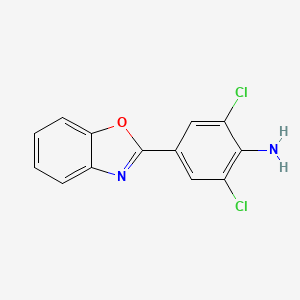![molecular formula C23H25N3O3 B5547990 N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5547990.png)
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide" often involves multi-step reactions, including cyclization, alkylation, and amide formation processes. A typical synthesis route might involve the formation of an imidazole ring, followed by its alkylation with a benzyl group, and subsequent introduction of the chromane moiety through a cross-coupling reaction. The final step usually involves the formation of the carboxamide group through reaction with an amine. While specific details for this compound are not readily available, related compounds have been synthesized through similar methodologies, indicating a complex yet achievable synthetic route (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies reveal the orientation of the functional groups and the overall conformation of the molecule. For instance, the crystal and molecular structure of a similar compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was reported, providing insights into its geometric parameters and intermolecular interactions (Richter et al., 2023).
Wissenschaftliche Forschungsanwendungen
1. Structural Studies and Synthesis Methods
- The compound's structure and synthesis are often explored in research. For instance, the crystal and molecular structures of related compounds, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, have been investigated to understand their properties and potential applications (Richter et al., 2023).
2. Medicinal Chemistry and Drug Design
- Imidazole-based compounds, to which the query compound is related, are significant in medicinal chemistry. For example, research on thromboxane synthase inhibitors includes the study of imidazole derivatives (Manley et al., 1987). Such studies can provide insights into the therapeutic potential of related compounds.
3. Biochemical Interactions and Biological Activity
- The biological activity of similar compounds, such as N-(biphenylylmethyl)imidazoles, has been investigated, showing potential as angiotensin II receptor antagonists (Carini et al., 1991). This highlights the role of such compounds in biochemical pathways and their relevance in developing new drugs.
4. Chemical Reactions and Catalysis
- Research into imidazole compounds also extends to their use in chemical reactions and as catalysts. For example, N-heterocyclic carbenes, a family including imidazol-2-ylidenes, have been found efficient in transesterification and acylation reactions (Grasa et al., 2002). This indicates the broad applicability of such compounds in synthetic chemistry.
5. Molecular Engineering and Material Science
- Imidazole derivatives have been used in molecular engineering and material science. For instance, the synthesis and characterization of novel oxadiazole derivatives from benzimidazole have been reported, showcasing their potential in developing new materials (Vishwanathan & Gurupadayya, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of imidazole derivatives are likely to involve the development of new synthetic methods and the exploration of their biological activities . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .
Eigenschaften
IUPAC Name |
N-[(1-benzylimidazol-2-yl)methyl]-7-methoxy-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-25(15-22-24-10-11-26(22)14-17-6-4-3-5-7-17)23(27)19-12-18-8-9-20(28-2)13-21(18)29-16-19/h3-11,13,19H,12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRNHYLHJYTSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1CC2=CC=CC=C2)C(=O)C3CC4=C(C=C(C=C4)OC)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547917.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)




![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5547975.png)

![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)


![5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B5548024.png)